2-Formyl-3,5-dihydroxyphenyl benzoate 2-Formyl-3,5-dihydroxyphenyl benzoate
Brand Name: Vulcanchem
CAS No.: 32292-78-7
VCID: VC21112739
InChI: InChI=1S/C14H10O5/c15-8-11-12(17)6-10(16)7-13(11)19-14(18)9-4-2-1-3-5-9/h1-8,16-17H
SMILES: C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2C=O)O)O
Molecular Formula: C14H10O5
Molecular Weight: 258.23 g/mol

2-Formyl-3,5-dihydroxyphenyl benzoate

CAS No.: 32292-78-7

Cat. No.: VC21112739

Molecular Formula: C14H10O5

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

2-Formyl-3,5-dihydroxyphenyl benzoate - 32292-78-7

Specification

CAS No. 32292-78-7
Molecular Formula C14H10O5
Molecular Weight 258.23 g/mol
IUPAC Name (2-formyl-3,5-dihydroxyphenyl) benzoate
Standard InChI InChI=1S/C14H10O5/c15-8-11-12(17)6-10(16)7-13(11)19-14(18)9-4-2-1-3-5-9/h1-8,16-17H
Standard InChI Key NQGFNZGQTUVDDL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2C=O)O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2C=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

2-Formyl-3,5-dihydroxyphenyl benzoate is a phenolic compound characterized by its distinctive structural features. The table below presents the key identification parameters of this compound:

ParameterValue
CAS Number32292-78-7
Molecular FormulaC14H10O5
Molecular Weight258.23 g/mol
IUPAC Name(2-formyl-3,5-dihydroxyphenyl) benzoate
PubChem CID122581
European Community (EC) Number250-981-6

The compound is also known by several synonyms including 2,4,6-Trihydroxybenzaldehyde 2-Benzoate and 2-(Benzoyloxy)-4,6-dihydroxybenzaldehyde .

Structural Representation

2-Formyl-3,5-dihydroxyphenyl benzoate consists of a benzaldehyde core with two hydroxyl groups at positions 3 and 5, and a benzoate ester at position 2. The structure contains a formyl group (aldehyde) adjacent to the benzoate ester, creating a unique electronic environment that influences its chemical reactivity .

The compound's structure can be represented by the following identifiers:

IdentifierValue
InChIInChI=1S/C14H10O5/c15-8-11-12(17)6-10(16)7-13(11)19-14(18)9-4-2-1-3-5-9/h1-8,16-17H
InChIKeyNQGFNZGQTUVDDL-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2C=O)O)O

The molecular structure features a benzoate group attached to a dihydroxybenzaldehyde moiety, creating a compound with multiple functional groups that can participate in various chemical transformations .

Physical and Chemical Properties

Physical Properties

The physical properties of 2-Formyl-3,5-dihydroxyphenyl benzoate are critical for understanding its behavior in different chemical environments and its potential applications:

PropertyValueDescription
Molecular Weight258.23 g/molRelatively moderate molecular weight
XLogP3-AA2.6Indicates moderate lipophilicity
Hydrogen Bond Donor Count2Due to the presence of two hydroxyl groups

These properties suggest that 2-Formyl-3,5-dihydroxyphenyl benzoate has moderate lipophilicity while retaining some water solubility due to its hydroxyl groups, making it versatile for various chemical applications .

Chemical Reactivity

The compound is classified as a phenolic compound due to the presence of hydroxyl groups attached to an aromatic ring. This structural feature allows it to participate in various chemical reactions, including:

  • Electrophilic aromatic substitution reactions

  • Esterification and transesterification

  • Aldehyde-specific reactions such as Schiff base formation and aldol condensations

  • Hydrogen bonding interactions

The presence of multiple functional groups creates interesting electronic effects that can be exploited in synthetic organic chemistry.

Synthesis Methods

Reaction of 2,4,6-trihydroxybenzaldehyde with Benzoyl Chloride

The primary documented synthesis method for 2-Formyl-3,5-dihydroxyphenyl benzoate involves the selective benzoylation of 2,4,6-trihydroxybenzaldehyde:

The synthesis proceeds in two main stages:

  • Reaction of 2,4,6-trihydroxybenzaldehyde with benzoyl chloride in the presence of potassium hydroxide in water at 0°C for approximately 40 minutes under inert atmosphere

  • Treatment with sodium hydrogencarbonate in water for 30 minutes to complete the reaction

This method yields the target compound with approximately 30% efficiency, as reported in a study by Devlin and Sperry published in Chemical Communications (2019) .

The selective benzoylation of the hydroxyl group at position 2 is a key aspect of this synthesis, requiring careful control of reaction conditions to avoid the formation of dibenzoylated or tribenzoylated derivatives.

Applications and Research Relevance

Synthetic Organic Chemistry

The presence of multiple functional groups in 2-Formyl-3,5-dihydroxyphenyl benzoate makes it valuable as a building block in synthetic organic chemistry:

  • The aldehyde group can participate in condensation reactions to form more complex structures

  • The hydroxyl groups provide sites for further functionalization

  • The benzoate ester can be hydrolyzed or transesterified to introduce additional functionality

These features make the compound useful in multistep synthesis of more complex organic molecules.

Relationship to Other Compounds

It is worth noting the structural relationship between 2-Formyl-3,5-dihydroxyphenyl benzoate and other biologically relevant compounds. For instance, barbatolic acid (3-formyl-6-[(3-formyl-2,4-dihydroxy-6-methylbenzoyl)oxymethyl]-2,4-dihydroxybenzoic acid), which has been reported in the lichen Himantormia lugubris, contains structural elements similar to 2-Formyl-3,5-dihydroxyphenyl benzoate .

This structural relationship suggests potential natural product chemistry applications and could inspire biomimetic synthesis approaches based on 2-Formyl-3,5-dihydroxyphenyl benzoate as a key intermediate .

AspectDetails
Number of SuppliersApproximately 14 suppliers have been identified
PricingVariable depending on quantity and purity
Research Grade AvailabilityAvailable primarily for research use

Researchers interested in this compound should note that pricing and availability may vary significantly among suppliers .

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